

Application Notes and Protocols for Preparing CY7-N3 Stock Solutions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY7-N3, also known as Sulfo-Cyanine7-Azide, is a near-infrared (NIR) fluorescent dye containing an azide group.[1][2] This feature makes it an ideal probe for "click chemistry," a set of biocompatible reactions that enable the specific labeling of biomolecules.[1][2] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~775-800 nm) is advantageous for biological experiments due to reduced autofluorescence from tissues and deeper tissue penetration.[3] Proper preparation of CY7-N3 stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results in applications such as fluorescence imaging, flow cytometry, and in vivo studies.[3]

Quantitative Data Summary

For accurate and reproducible experiments, it is essential to start with a precisely prepared stock solution. The table below summarizes the key quantitative data for **CY7-N3**.



Property	Value	Reference
Synonyms	Sulfo-Cyanine7-N3, Water- soluble Cy7-Azide	[1][2][4]
Molecular Weight	~763.95 g/mol	[1][2][4][5]
Molecular Formula	C38H47N6O7S2	[4]
Excitation Maximum (λex)	~750-770 nm	[3]
Emission Maximum (λem)	~775-800 nm	[3]
Recommended Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	[2]
Storage of Stock Solution	-20°C for up to 1 month, -80°C for up to 6 months. Protect from light.	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM CY7-N3 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **CY7-N3**, which can then be diluted to the desired working concentration for various applications.

Materials:

- CY7-N3 powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- · Pipettes and sterile pipette tips
- Vortex mixer

Procedure:



- Equilibrate CY7-N3: Allow the vial of CY7-N3 powder to warm to room temperature before
 opening to prevent condensation of moisture.
- Weigh CY7-N3: Accurately weigh out a desired amount of CY7-N3 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 7.64 mg of CY7-N3 (assuming a molecular weight of 763.95 g/mol).
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the CY7-N3 powder.
 For the example above, add 1 mL of DMSO.
- Ensure Complete Dissolution: Vortex the solution thoroughly until all the CY7-N3 powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]

Protocol 2: Preparation of Working Solutions

The optimal working concentration of **CY7-N3** will vary depending on the specific application, cell type, and instrumentation. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific experimental setup.

General Guidance for Titration:

- Live-Cell Imaging: Start with a concentration range of 1-10 μM. Incubate the cells with the CY7-N3 working solution for a predetermined amount of time (e.g., 15-60 minutes) and then wash with buffer before imaging.
- Flow Cytometry: For staining 10⁵ to 10⁶ cells, a starting concentration range of 0.5-5 μM in your staining buffer is recommended.[6] The final staining volume will depend on your protocol, but is typically in the range of 50-100 μL.

Example Dilution Calculation (to make a 5 µM working solution from a 10 mM stock):



Using the formula $M_1V_1 = M_2V_2$, where:

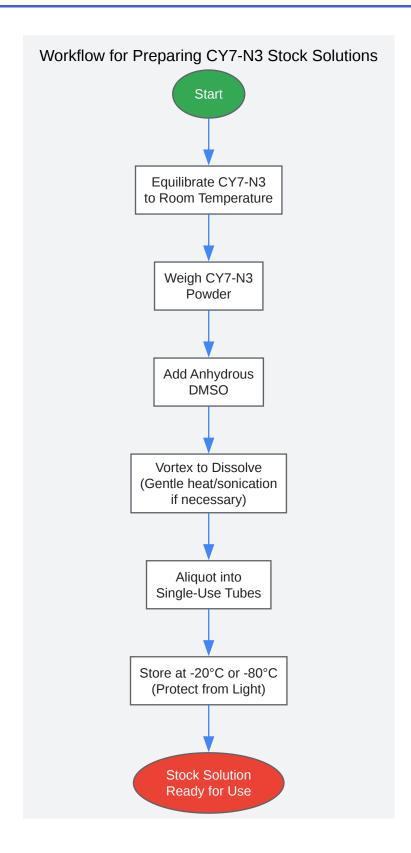
- M₁ = 10 mM (stock concentration)
- V₁ = Volume of stock solution to add
- $M_2 = 5 \mu M = 0.005 \text{ mM}$ (desired working concentration)
- V₂ = 1 mL (desired final volume)

 $V_1 = (0.005 \text{ mM} * 1 \text{ mL}) / 10 \text{ mM} = 0.0005 \text{ mL} = 0.5 \text{ }\mu\text{L}$

Therefore, you would add 0.5 μ L of the 10 mM stock solution to 999.5 μ L of your desired buffer to get a 1 mL of a 5 μ M working solution.

Visualizations

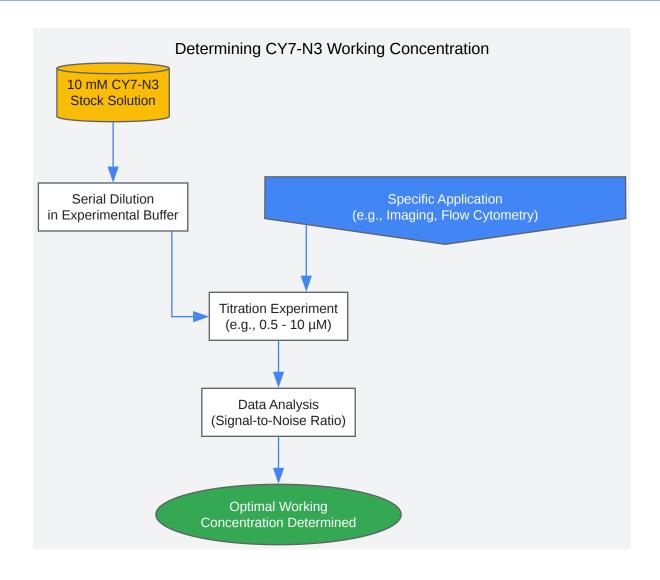




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Caption: A flowchart illustrating the key steps for the preparation of CY7-N3 stock solutions.





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Caption: A diagram showing the logical progression for determining the optimal working concentration of **CY7-N3**.

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